1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene
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Overview
Description
1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene is a fluorinated organic compound characterized by its unique bicyclic structure. This compound is notable for its high fluorine content, which imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications .
Preparation Methods
The synthesis of 1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene typically involves multiple steps, starting from simpler fluorinated precursors. The reaction conditions often require the use of specialized reagents and catalysts to achieve the desired fluorination and cyclization. Industrial production methods may involve scaling up these synthetic routes while ensuring safety and efficiency .
Chemical Reactions Analysis
1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove fluorine atoms or reduce other functional groups.
Scientific Research Applications
1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique properties.
Industry: Utilized in the production of specialty materials and coatings.
Mechanism of Action
The mechanism by which 1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to specific sites on these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-2-ene can be compared with other fluorinated bicyclic compounds, such as:
1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hexane: Similar structure but lacks the double bond.
1,2,3,4,5,5,6,6-Octafluorobicyclo[2.2.0]hex-3-ene: Double bond in a different position. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the position of the double bond, which influence its reactivity and applications.
Properties
CAS No. |
30301-52-1 |
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Molecular Formula |
C6F8 |
Molecular Weight |
224.05 g/mol |
IUPAC Name |
1,2,3,4,5,5,6,6-octafluorobicyclo[2.2.0]hex-2-ene |
InChI |
InChI=1S/C6F8/c7-1-2(8)4(10)3(1,9)5(11,12)6(4,13)14 |
InChI Key |
AJTKUOCMZNXORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C2(C1(C(C2(F)F)(F)F)F)F)F)F |
Origin of Product |
United States |
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